![molecular formula C3H3N5O3S B7762824 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7762824.png)
4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features both oxadiazole and oxathiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specialized catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine
- N1-butyl-N2-(12-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)dodec-5-en-1-yl)oxalamide
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Biological Activity
4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by its unique dual heterocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C3H3N5O3S with a molecular weight of approximately 189.15 g/mol. Its structure comprises both oxadiazole and oxathiadiazole rings, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | 4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine |
Molecular Formula | C₃H₃N₅O₃S |
Molecular Weight | 189.15 g/mol |
CAS Number | 332885-62-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various cellular pathways. Research suggests that the compound may exhibit antimicrobial and anticancer properties through these interactions.
Antimicrobial Properties
Recent studies have indicated that this compound possesses significant antimicrobial activity against a range of pathogenic microorganisms. For instance:
- Bacterial Inhibition : In vitro tests have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also demonstrated antifungal properties against common fungal strains.
Anticancer Activity
Preliminary research has suggested that this compound may induce apoptosis in cancer cells. This effect appears to be mediated through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.
- Anticancer Research : Another study investigated the effects of the compound on HeLa cells (cervical cancer). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine in biological applications, it is useful to compare it with structurally similar compounds.
Compound Name | Biological Activity |
---|---|
4-(2-Oxido-thiazolidinyl)-1,2,5 oxadiazole | Moderate antibacterial activity |
N1-butyl-N2-(12-(2-Oxido-dihydrothiazole)amide | Anticancer properties |
4-Amino-thiazole derivatives | Broad-spectrum antimicrobial activity |
Unique Features
The dual heterocyclic structure of 4-(2-oxido-3H-1,2,3,5-oxathiadiazol-4-y)-1,2,5-oxadiazol-3-amine allows for unique reactivity patterns not observed in other compounds. This property makes it particularly valuable in drug design and development.
Properties
IUPAC Name |
4-(2-oxo-5H-1,2,3,5-oxathiadiazol-4-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3S/c4-2-1(5-10-6-2)3-7-11-12(9)8-3/h(H2,4,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLEBNTYXRJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NS(=O)ON2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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